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Introduction

JNJ-26146900 is a non-steroidal, orally bioactive compound identified as a potent androgen
receptor (AR) antagonist and a selective androgen receptor modulator (SARM) with mixed
agonist and antagonist properties.[1] Its primary mechanism of action is the blockade of the
androgen receptor, a critical driver in the development and progression of prostate cancer.[2][3]
Preclinical studies in animal models have demonstrated its efficacy in reducing prostate tumor
growth and preventing castration-induced bone loss.[2][4] These application notes provide
detailed protocols for the use of INJ-26146900 in in vitro cell culture experiments to investigate
its biological activity and therapeutic potential.

Mechanism of Action: Androgen Receptor Signaling

The androgen receptor is a ligand-activated transcription factor. In the absence of androgens,
AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to
androgens like dihydrotestosterone (DHT), AR undergoes a conformational change,
dissociates from HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR
dimer binds to Androgen Response Elements (ARES) on the DNA, recruiting co-regulators to
initiate the transcription of target genes that promote cell growth, proliferation, and survival.
JNJ-26146900, as an AR antagonist, competitively binds to the AR, preventing its activation by
androgens and subsequent downstream signaling.
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Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition by JNJ-26146900.

Data Presentation

While specific in vitro IC50 values for INJ-26146900 in human prostate cancer cell lines are

not widely available in the public domain, the following table summarizes the known

quantitative data. For comparative purposes, a table with IC50 values for other common

antiandrogens is also provided.

Table 1: Quantitative Data for INJ-26146900

Parameter Species/Cell Line Value Reference(s)
o o ) Rat Androgen
Binding Affinity (Ki) 400 nM [2][4]
Receptor
Cos-7 cells

Functional Activity (transfected with rat

AR)

Submicromolar

[2]4]

effectiveness

Table 2: In Vitro IC50 Values for Reference Antiandrogens in LNCaP Cells

Compound Assay Type IC50 Value Reference(s)
Enzalutamide Competition Binding 21.4nM
AR Luciferase
Enzalutamide 26 nM
Reporter
Enzalutamide Cell Viability ~5.6 uM
Bicalutamide Competition Binding 160 nM

Experimental Protocols

Preparation of JNJ-26146900 Stock Solution

For in vitro experiments, JNJ-26146900 should be dissolved in a suitable solvent, such as

dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.
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+ Reagent: INJ-26146900 powder, DMSO (cell culture grade).
e Procedure:

Prepare a 10 mM stock solution of INJ-26146900 in DMSO. For example, for a molecular
weight of 360.35 g/mol , dissolve 3.6 mg of INJ-26146900 in 1 mL of DMSO.

[¢]

Vortex thoroughly to ensure complete dissolution.

[¢]

o

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the stock solution at -20°C or -80°C for long-term storage.

[e]

+ Note: The final concentration of DMSO in the cell culture medium should be kept low
(typically < 0.1%) to avoid solvent-induced cytotoxicity.

Key In Vitro Experiments

The following are detailed protocols for key experiments to characterize the in vitro activity of
JNJ-26146900.

In Vitro Assays Measured Endpoints

o IR 2 Target Gene Modulation
Assay
3. Cell Viability Cytotoxicity/Cytostasis
Assay (IC50)
2. AR Reporter Functional Antagonism
Gene Assay (IC50)

Binding Affinity
(Ki, 1C50)

1. AR Competitive
Binding Assay
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Caption: Experimental workflow for the in vitro characterization of JINJ-26146900.

Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of INJ-26146900 to the androgen receptor by
measuring its ability to compete with a radiolabeled or fluorescently labeled androgen.

e Principle: A constant concentration of a high-affinity labeled androgen (e.qg., [*H]-DHT or a
fluorescent ligand) is incubated with the androgen receptor in the presence of varying
concentrations of JNJ-26146900. The displacement of the labeled ligand by JNJ-26146900
is measured, and the IC50 (the concentration of INJ-26146900 that displaces 50% of the
labeled ligand) is calculated to determine its binding affinity.

o Materials:

o Purified recombinant human androgen receptor ligand-binding domain (AR-LBD).

o

Labeled androgen (e.g., [3H]-dihydrotestosterone or a fluorescent AR ligand).

JNJ-26146900.

[¢]

[e]

Assay buffer (e.g., Tris-HCI, pH 7.4, with protease inhibitors).

[e]

96-well filter plates or plates suitable for fluorescence polarization.

o

Scintillation counter or fluorescence polarization plate reader.
o Protocol (Fluorescence Polarization Example):

o Prepare a 2X solution of AR-LBD and a 2X solution of the fluorescent AR ligand in the
assay buffer.

o Prepare a serial dilution of INJ-26146900 in the assay buffer at 2X the final desired
concentrations.

o In a 96-well plate, add 20 pL of the 2X JNJ-26146900 dilutions.

o Add 20 pL of the 2X AR-LBD/fluorescent ligand mix to each well.
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o Include controls for no competitor (maximum polarization) and a known AR antagonist
(minimum polarization).

o Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected
from light.

o Measure the fluorescence polarization using a suitable plate reader.

o Plot the polarization values against the log concentration of JINJ-26146900 to determine
the 1C50.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of INJ-26146900 to antagonize androgen-induced
transactivation of the androgen receptor.

e Principle: Prostate cancer cells (e.g., LNCaP) are transfected with a reporter plasmid
containing a luciferase gene under the control of an androgen-responsive promoter. In the
presence of an androgen agonist (e.g., DHT), AR is activated and drives the expression of
luciferase. INJ-26146900 will compete with the agonist, leading to a dose-dependent
decrease in luciferase activity.

e Materials:
o Androgen-responsive prostate cancer cell line (e.g., LNCaP, 22Rv1).

o Reporter plasmid (e.g., pARE-Luc) and a control plasmid for normalization (e.g., Renilla
luciferase).

o Transfection reagent.

o Androgen agonist (e.g., DHT or R1881).

o JNJ-26146900.

o Cell culture medium, charcoal-stripped fetal bovine serum (CS-FBS).

o Luciferase assay reagent.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1673006?utm_src=pdf-body
https://www.benchchem.com/product/b1673006?utm_src=pdf-body
https://www.benchchem.com/product/b1673006?utm_src=pdf-body
https://www.benchchem.com/product/b1673006?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Luminometer.

» Protocol:
o Seed LNCaP cells in 96-well plates in a medium containing CS-FBS.
o Transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid.
o After 24 hours, replace the medium with fresh medium containing CS-FBS.
o Treat the cells with a serial dilution of INJ-26146900 for 1-2 hours.

o Add a constant concentration of an AR agonist (e.g., 0.1-1 nM DHT) to all wells except the
vehicle control.

o Incubate for an additional 24-48 hours.

o Lyse the cells and measure both firefly and Renilla luciferase activities using a
luminometer.

o Normalize the firefly luciferase activity to the Renilla luciferase activity.

o Plot the normalized luciferase activity against the log concentration of JNJ-26146900 to
determine the IC50 for AR antagonism.

Cell Viability/Proliferation Assay

This assay assesses the effect of INJ-26146900 on the viability and proliferation of prostate
cancer cells.

e Principle: Androgen-dependent prostate cancer cells are treated with INJ-26146900 in the
presence of an androgen agonist. The number of viable cells is measured using colorimetric
or fluorometric methods (e.g., MTS, MTT, or resazurin-based assays), which quantify
metabolic activity.

o Materials:

o Androgen-dependent prostate cancer cell line (e.g., LNCaP).

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1673006?utm_src=pdf-body
https://www.benchchem.com/product/b1673006?utm_src=pdf-body
https://www.benchchem.com/product/b1673006?utm_src=pdf-body
https://www.benchchem.com/product/b1673006?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

JNJ-26146900.

[e]

o

Androgen agonist (e.g., DHT).

Cell culture medium with CS-FBS.

[¢]

[e]

Cell viability reagent (e.g., MTS or MTT).

[e]

Microplate reader.

e Protocol (MTS Assay):
o Seed LNCaP cells in 96-well plates in a medium containing CS-FBS.

o After 24 hours, treat the cells with a serial dilution of INJ-26146900 in the presence of a
constant concentration of DHT (e.g., 0.1 nM).

o Include controls for vehicle-treated cells (with and without DHT).

o Incubate for a specified period (e.g., 72 hours).

o Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
o Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

o Calculate the percentage of cell viability relative to the DHT-treated control and determine
the IC50.

Prostate-Specific Antigen (PSA) Expression Assay

This assay measures the effect of INJ-26146900 on the expression of an endogenous AR
target gene, Prostate-Specific Antigen (PSA).

 Principle: Androgen-responsive prostate cancer cells (e.g., LNCaP) are treated with INJ-
26146900 in the presence of an androgen agonist. The levels of secreted PSA in the cell
culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

o Materials:
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o LNCaP cells.

o JNJ-26146900.

o Androgen agonist (e.g., DHT).

o Cell culture medium with CS-FBS.
o Human PSA ELISA Kkit.

o Microplate reader.

e Protocol:
o Seed LNCaP cells in 24- or 48-well plates in a medium containing CS-FBS.
o After 24-48 hours, replace the medium with fresh medium containing CS-FBS.
o Treat the cells with a serial dilution of INJ-26146900 for 1-2 hours.
o Add a constant concentration of DHT (e.g., 1 nM) to stimulate PSA production.
o Incubate for 48-72 hours.
o Collect the cell culture supernatant.

o Quantify the PSA concentration in the supernatant using a commercial PSA ELISA kit
according to the manufacturer's instructions.

o Plot the PSA concentration against the log concentration of INJ-26146900 to assess the
dose-dependent inhibition of PSA secretion.

Conclusion

These application notes and protocols provide a comprehensive framework for the in vitro
evaluation of INJ-26146900. By employing these standardized assays, researchers can
effectively characterize its binding affinity to the androgen receptor, its functional antagonist
activity, its impact on prostate cancer cell viability, and its ability to modulate the expression of
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AR target genes. This information is crucial for advancing the understanding of JNJ-
26146900's therapeutic potential in prostate cancer and other androgen-driven diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [JNJ-26146900: Application Notes and Protocols for In
Vitro Cell Culture Experiments]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673006#how-to-use-jnj-26146900-in-in-vitro-cell-
culture-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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